molecular formula C29H31N3O3 B11422972 1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11422972
M. Wt: 469.6 g/mol
InChI Key: KJNNIQSFFWOMTJ-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 2-ethoxyphenyl substituent and a 3-(3-methylphenoxy)propyl side chain. The benzimidazole core contributes to aromatic stacking interactions, while the ethoxy and methylphenoxy groups may influence lipophilicity and metabolic stability.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O3/c1-3-34-27-15-7-6-14-26(27)32-20-22(19-28(32)33)29-30-24-12-4-5-13-25(24)31(29)16-9-17-35-23-11-8-10-21(2)18-23/h4-8,10-15,18,22H,3,9,16-17,19-20H2,1-2H3

InChI Key

KJNNIQSFFWOMTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the ethoxyphenyl and methylphenoxy substituents. Common reagents used in these reactions include ethyl bromide, sodium hydride, and various solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the pyrrolidinone ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in DMF or THF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 1-(3-Methoxyphenyl) Derivative (CAS 847365-19-9)

Key Differences :

  • Substituent Position: The phenyl group at position 1 of the pyrrolidinone ring is substituted with a 3-methoxy group instead of 2-ethoxy .
  • Impact: Electron Effects: The methoxy group’s electron-donating nature may alter binding affinity compared to the ethoxy group’s steric and electronic profile.
Table 1: Substituent Comparison
Compound R₁ (Phenyl Substituent) R₂ (Side Chain)
Target Compound 2-ethoxy 3-(3-methylphenoxy)propyl
1-(3-Methoxyphenyl) Analog 3-methoxy 3-(3-methylphenoxy)propyl

Pyrrolidinone Derivatives with Piperazine Linkers

Example : 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7 ).
Key Differences :

  • Core Structure : Replaces the benzimidazole with a piperazine ring.
  • Activity: Exhibits high alpha₁-adrenoceptor affinity (pKi = 7.13), suggesting the benzimidazole in the target compound may shift selectivity toward other targets (e.g., ion channels or alpha₂-ARs) .
Table 2: Pharmacological Comparison
Compound Core Structure Alpha₁-AR pKi Alpha₂-AR pKi Antiarrhythmic ED₅₀ (mg/kg)
Target Compound Benzimidazole Not reported Not reported Not tested
Compound 7 Piperazine-pyrrolidinone 7.13 6.21 >2.5
Compound 13 Piperazine-pyrrolidinone 6.78 6.95 1.0 (prophylactic)

Benzimidazole-Carboxylate Ester Analogs

Example : Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate .
Key Differences :

  • Functional Groups : Incorporates a carboxylate ester at position 5 of the benzimidazole, enhancing polarity.
  • Biological Implications : The ester group may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s ethoxy-phenyl group.

Research Findings and Implications

  • Heterocyclic Core Dictates Selectivity: Benzimidazole derivatives (target compound) are less explored for alpha-AR activity compared to piperazine-pyrrolidinones but may offer novel mechanisms due to aromatic stacking .
  • Metabolic Stability : Ethoxy groups are prone to cytochrome P450-mediated dealkylation, suggesting the target compound may require structural optimization for prolonged efficacy .

Biological Activity

The compound 1-(2-ethoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C28H29N3O3
  • CAS Number : 877809-35-3

The structure includes a pyrrolidinone core linked to a benzimidazole moiety and an ethoxyphenyl group, contributing to its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar pyrrolidine derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated:

  • Compounds exhibited structure-dependent anticancer activity.
  • The most potent derivative reduced cell viability to 61% compared to control .
CompoundCell Viability (%)IC50 (µM)
Control100-
Compound A6415
Compound B6112

These findings suggest that modifications in the structure significantly influence anticancer efficacy.

Antimicrobial Activity

The antimicrobial properties of related compounds have been investigated against various pathogens. The tested derivatives demonstrated varying degrees of effectiveness against multidrug-resistant bacteria.

Research Findings

In a screening study:

  • Compounds were tested against Klebsiella pneumoniae and Staphylococcus aureus.
  • Notable activity was observed with some derivatives showing MIC values as low as 8 µg/mL against resistant strains .
PathogenMIC (µg/mL)
Klebsiella pneumoniae16
Staphylococcus aureus8

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, similar compounds have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Inhibition Studies

A comparative study indicated:

  • Moderate inhibition of AChE with an IC50 of 157.31 µM.
  • Stronger inhibition of BChE with an IC50 of 46.42 µM, comparable to established inhibitors like physostigmine .

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